An In-depth Technical Guide to Diethyl (nitromethyl)phosphonate (CAS 53753-37-0) for Advanced Synthesis
An In-depth Technical Guide to Diethyl (nitromethyl)phosphonate (CAS 53753-37-0) for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Diethyl (nitromethyl)phosphonate in Modern Organic Synthesis
Diethyl (nitromethyl)phosphonate is a versatile and highly valuable reagent in the synthetic chemist's toolkit. Its unique bifunctional nature, possessing both a nucleophilic phosphonate carbanion precursor and an electron-withdrawing nitro group, unlocks a range of strategic chemical transformations. This guide provides an in-depth exploration of the core properties, synthesis, reactivity, and applications of Diethyl (nitromethyl)phosphonate, with a particular focus on its utility in the construction of key intermediates for drug discovery and development. For researchers and scientists, a thorough understanding of this reagent's capabilities is paramount for the efficient and stereoselective synthesis of complex molecular architectures. Phosphonates, in general, are recognized for their significant role in medicinal chemistry, serving as stable mimics of phosphates and finding application as enzyme inhibitors, as well as antiviral and anticancer agents[1][2][3][4][5][6].
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physical and chemical properties of Diethyl (nitromethyl)phosphonate is essential for its proper handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 53753-37-0 | [7][8][9] |
| Molecular Formula | C₅H₁₂NO₅P | [8][9] |
| Molecular Weight | 197.13 g/mol | [7][9] |
| Physical Form | Solid or Liquid | [7][8] |
| Purity | Typically ≥95% | [7][8][9] |
| Storage Conditions | Refrigerator, under inert atmosphere | [7] |
Note on Physical Form: Supplier information indicates that Diethyl (nitromethyl)phosphonate can be found as either a solid or a liquid, which may depend on the purity and the presence of any residual solvents.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
-
-CH₂- (nitromethyl group): A doublet is expected due to coupling with the phosphorus atom. The chemical shift will be downfield due to the electron-withdrawing effects of the nitro and phosphonate groups.
-
-O-CH₂- (ethyl groups): A multiplet (likely a quartet of doublets or a more complex pattern) is anticipated due to coupling with both the adjacent methyl protons and the phosphorus atom.
-
-CH₃ (ethyl groups): A triplet is expected from coupling with the adjacent methylene protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
-CH₂- (nitromethyl group): A doublet is expected due to one-bond coupling with the phosphorus atom.
-
-O-CH₂- (ethyl groups): A doublet is expected due to two-bond coupling with the phosphorus atom.
-
-CH₃ (ethyl groups): A doublet is expected due to three-bond coupling with the phosphorus atom.
³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance):
-
The phosphorus atom in a phosphonate environment will appear as a single resonance, likely a multiplet due to coupling with the protons on the adjacent carbon atoms. The chemical shift is a key indicator of the phosphorus oxidation state[10].
IR (Infrared) Spectroscopy:
-
N-O stretching (nitro group): Strong, characteristic absorption bands are expected around 1550 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric).
-
P=O stretching (phosphonate group): A strong absorption band is anticipated in the region of 1250-1200 cm⁻¹.
-
P-O-C stretching: Strong absorptions are expected in the 1050-1000 cm⁻¹ region.
Synthesis of Diethyl (nitromethyl)phosphonate
The synthesis of Diethyl (nitromethyl)phosphonate is not widely detailed in publicly accessible protocols. However, based on the established reactivity of related compounds, a plausible and efficient route involves the reaction of a suitable nitromethane precursor. One key literature report describes the use of Diethyl (nitromethyl)phosphonate as a starting material for the synthesis of Diethyl fluoronitromethylphosphonate, implying a known, reproducible synthesis of the former[8].
Illustrative Synthetic Workflow
The following diagram outlines a logical workflow for the synthesis, based on common organophosphorus chemistry principles.
Caption: A generalized workflow for the synthesis of Diethyl (nitromethyl)phosphonate.
Core Reactivity and Synthetic Applications: The Horner-Wadsworth-Emmons Reaction
The primary utility of Diethyl (nitromethyl)phosphonate lies in its application as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to generate nitroalkenes[1][11][12]. The presence of the strongly electron-withdrawing nitro group significantly increases the acidity of the α-protons, facilitating the formation of the phosphonate carbanion under relatively mild basic conditions. This carbanion then reacts with aldehydes or ketones to yield β-nitrostyrenes and other nitroalkenes, which are valuable intermediates in organic synthesis.
Mechanism of the Horner-Wadsworth-Emmons Reaction
The HWE reaction proceeds through a well-established mechanism involving the formation of a phosphonate-stabilized carbanion, its nucleophilic addition to a carbonyl compound, and subsequent elimination to form an alkene[1][11][12][13].
Caption: The mechanistic pathway of the Horner-Wadsworth-Emmons reaction.
The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene, a significant advantage for stereoselective synthesis[1][11]. The water-soluble nature of the phosphate byproduct simplifies product purification compared to the traditional Wittig reaction[14].
Experimental Protocol: Synthesis of β-Nitrostyrene via HWE Reaction
The following protocol is a representative procedure for the synthesis of a β-nitrostyrene from an aromatic aldehyde using Diethyl (nitromethyl)phosphonate.
Materials:
-
Diethyl (nitromethyl)phosphonate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), acetonitrile)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.
-
Carbanion Formation: Add the base to the solvent, followed by the dropwise addition of a solution of Diethyl (nitromethyl)phosphonate in the anhydrous solvent at a controlled temperature (e.g., 0 °C to room temperature, depending on the base). Stir the mixture for a specified time to ensure complete formation of the phosphonate carbanion.
-
Reaction with Aldehyde: Add a solution of the aromatic aldehyde in the anhydrous solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitrostyrene.
Applications in Drug Development and Medicinal Chemistry
The nitroalkene products derived from the HWE reaction with Diethyl (nitromethyl)phosphonate are versatile intermediates in the synthesis of various biologically active molecules. The nitro group can be readily reduced to an amine, providing access to α- and β-amino acids, or can participate in various cycloaddition and conjugate addition reactions.
While direct applications of Diethyl (nitromethyl)phosphonate in the synthesis of marketed drugs are not extensively documented in readily available literature, the strategic importance of the α-aminophosphonate and related structures it can generate is well-established. These motifs are found in compounds with potential anticancer and antiviral activities[1][2][3][4][5][6]. For instance, α-aminophosphonates are known to act as peptide mimics and enzyme inhibitors[15]. The synthesis of novel phosphonate derivatives is a key area of research in the development of new therapeutic agents[2][4][16].
Safety and Handling
Diethyl (nitromethyl)phosphonate is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood[17].
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation[17].
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection[17].
-
Incompatible Materials: Strong oxidizing agents[17].
-
Hazardous Decomposition Products: Carbon oxides, nitrogen oxides, phosphorus oxides[17].
Conclusion
Diethyl (nitromethyl)phosphonate is a powerful reagent for the stereoselective synthesis of nitroalkenes via the Horner-Wadsworth-Emmons reaction. Its utility is underscored by the importance of nitroalkenes as versatile intermediates in the synthesis of a wide range of functionalized molecules, including those with potential applications in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in advanced organic synthesis.
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